molecular formula C12H6BrFO B13706372 8-Bromo-1-fluorodibenzo[b,d]furan

8-Bromo-1-fluorodibenzo[b,d]furan

Cat. No.: B13706372
M. Wt: 265.08 g/mol
InChI Key: OVSDMECLPCNZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1-fluorodibenzo[b,d]furan is a heterocyclic organic compound with the molecular formula C12H6BrFO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 8 and 1 are substituted by bromine and fluorine, respectively.

Preparation Methods

The synthesis of 8-Bromo-1-fluorodibenzo[b,d]furan typically involves the bromination and fluorination of dibenzofuran. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

8-Bromo-1-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents. For example, the bromine atom can be replaced by an amino group using an amine in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran-8-carboxylic acid or reduction to form dibenzofuran-8-ylmethanol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Bromo-1-fluorodibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1-fluorodibenzo[b,d]furan depends on its specific application. In pharmaceuticals, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied. For example, it may inhibit the activity of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar compounds to 8-Bromo-1-fluorodibenzo[b,d]furan include:

    8-Bromo-1-chlorodibenzo[b,d]furan: This compound has a chlorine atom instead of a fluorine atom at the 1-position. It exhibits similar chemical properties but may have different reactivity and applications.

    8-Bromo-1-methyldibenzo[b,d]furan: This compound has a methyl group instead of a fluorine atom at the 1-position. It is used in different synthetic applications due to the presence of the methyl group.

    8-Bromo-1-hydroxydibenzo[b,d]furan: This compound has a hydroxyl group instead of a fluorine atom at the 1-position.

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C12H6BrFO

Molecular Weight

265.08 g/mol

IUPAC Name

8-bromo-1-fluorodibenzofuran

InChI

InChI=1S/C12H6BrFO/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6H

InChI Key

OVSDMECLPCNZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.